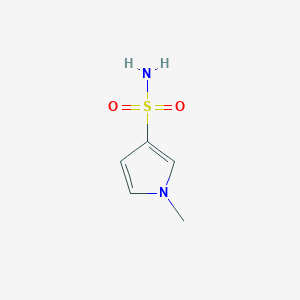

1-Methylpyrrole-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrole-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-7-3-2-5(4-7)10(6,8)9/h2-4H,1H3,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTKBYABEJDTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methylpyrrole 3 Sulfonamide and Its Derivatives

Established Synthetic Routes to 1-Methylpyrrole-3-sulfonamide

Multi-Step Organic Reaction Pathways

The traditional synthesis of this compound often involves a multi-step sequence. A common approach begins with the sulfonation of a suitable pyrrole (B145914) precursor, followed by conversion to a sulfonyl chloride, and finally, reaction with an amine. For instance, the synthesis of N-substituted pyrrole sulfonamides can be achieved through the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines and sulfonamides in the presence of a catalyst like iron(III) chloride. organic-chemistry.org This method is valued for its operational simplicity and generally provides good to excellent yields under mild conditions. organic-chemistry.org

Another established multi-step pathway involves the initial preparation of a pyrrole-3-sulfonyl chloride intermediate. This is a critical step as the sulfonyl chloride group is highly reactive towards nucleophilic amines, enabling the subsequent formation of the sulfonamide bond. The regioselectivity of the initial sulfonation is crucial and can be controlled under specific reaction conditions to favor the 3-position and prevent polysulfonation.

Nucleophilic Substitution Approaches via Sulfonyl Chlorides

A cornerstone of pyrrole sulfonamide synthesis is the nucleophilic substitution reaction between a pyrrole sulfonyl chloride and an amine. This method is widely applicable for creating a diverse range of sulfonamide derivatives. The synthesis of N-methylpyrrole disulfonamide derivatives, for example, involves the conversion of N-methylpyrrole to N-methylpyrrole disulfonyl chloride, which is then condensed with various aliphatic and aromatic amines. researchgate.netresearchgate.net

The reaction of 1-methylpyrazole-3-sulfonyl chloride with ammonium (B1175870) carbonate in chloroform (B151607) has been shown to produce 1-methylpyrazole-3-sulfonamide. prepchem.com This highlights the utility of sulfonyl chlorides as key intermediates. The nucleophilic substitution step to form the sulfonamide bond typically proceeds with yields ranging from 70-85%. The choice of base and solvent is critical in this step to neutralize the HCl formed and to ensure the reaction proceeds efficiently without side products. organic-chemistry.org

Recent advancements have also focused on the activation of primary sulfonamides to form sulfonyl chlorides in situ. A pyrylium (B1242799) salt, Pyry-BF4, has been demonstrated to activate the NH2 group of a primary sulfonamide, facilitating its conversion to a highly reactive sulfonyl chloride, which can then react with a variety of nucleophiles. nih.gov

Emerging and Advanced Synthetic Strategies for Pyrrole Sulfonamides

Modern synthetic chemistry has introduced several innovative methods for the construction of pyrrole sulfonamides, often offering improved efficiency, selectivity, and milder reaction conditions compared to traditional approaches.

Visible Light Photoredox Catalysis for C-H Sulfonamidation

A significant advancement is the use of visible light photoredox catalysis for the direct C-H sulfonamidation of pyrroles. rsc.orgnih.govuni-regensburg.deresearchgate.net This metal-free approach utilizes an acridinium (B8443388) dye as a photocatalyst and oxygen as the terminal oxidant to facilitate the formation of a C-N bond. rsc.orgnih.govuni-regensburg.deresearchgate.net The reaction is highly selective for pyrroles due to the specific oxidation potential of the photocatalyst and the stability of the resulting carbocation intermediate. rsc.orgnih.govuni-regensburg.deresearchgate.net This method allows for the one-step preparation of N-(2-pyrrole)-sulfonamides from sulfonamides and pyrroles, tolerating a variety of functional groups on both the sulfonamide and the pyrrole. rsc.org The proposed mechanism involves the excitation of the photocatalyst by visible light, which then oxidizes the pyrrole to a radical cation. This radical cation is then trapped by a deprotonated sulfonamide anion, and subsequent steps lead to the final product and regeneration of the photocatalyst. rsc.org

| Catalyst | Oxidant | Light Source | Reaction | Ref |

| Acridinium dye | Oxygen | Visible light | C-H Sulfonamidation of pyrroles | rsc.orgnih.govuni-regensburg.deresearchgate.net |

| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Arylsulfonyl chlorides | Visible light | Dehydrogenative aromatization-sulfonylation of pyrrolidines | d-nb.info |

Metal-Free Oxidative C-N Bond Formations

Metal-free oxidative C-N bond formation represents another frontier in pyrrole sulfonamide synthesis. These methods avoid the use of potentially toxic and expensive transition metals. One such strategy involves the use of an I(III) oxidant to mediate the intermolecular oxidative amination of arenes with phthalimide. researchgate.net Mechanistic studies suggest that this reaction proceeds through the nucleophilic attack of the imide on an aromatic radical cation. researchgate.net While not directly demonstrated for this compound, the underlying principle of metal-free oxidative C-N bond formation holds promise for its synthesis and the synthesis of its derivatives.

Palladium-Catalyzed Annulation and Cycloaddition Reactions

Palladium catalysis has enabled powerful annulation and cycloaddition strategies for the synthesis of the pyrrole core itself, which can then be further functionalized. For example, palladium(II)-catalyzed oxidative annulation of N-substituted pyrroles with in situ generated enones can construct a benzene (B151609) ring onto the pyrrole backbone, leading to indole (B1671886) derivatives. rsc.org While this example builds upon a pyrrole, the principles of palladium-catalyzed C-H activation and annulation are broadly applicable.

Another approach is the palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines to furnish highly substituted pyrroles. mdpi.com This method proceeds in a cascade fashion with oxygen as the terminal oxidant under mild conditions. mdpi.com Furthermore, palladium-catalyzed Heck-type reactions have been used to synthesize substituted pyrroles from (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides, which are formed from the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes. organic-chemistry.org These palladium-catalyzed methods offer versatile routes to functionalized pyrroles that can serve as precursors to complex sulfonamide targets.

| Catalyst | Reactants | Product | Ref |

| Palladium(II) | N-substituted pyrroles, enones | Indole derivatives | rsc.org |

| Pd(TFA)2 | α-alkenyl-dicarbonyl compounds, primary amines | Highly substituted pyrroles | mdpi.com |

| Palladium catalyst | (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides | Substituted pyrroles | organic-chemistry.org |

Gold-Catalyzed Synthesis Approaches

Gold catalysis has emerged as a powerful tool for the synthesis of substituted pyrroles, offering mild reaction conditions and unique reactivity. organic-chemistry.orgrsc.org Gold(I) catalysts, in particular, have been shown to be effective in promoting the cyclization of various precursors to form the pyrrole ring.

One notable gold-catalyzed approach involves the cascade hydroamination/cyclization reaction of α-amino ketones with alkynes. This method provides access to substituted pyrroles with high regioselectivity and tolerance for a wide range of functional groups. organic-chemistry.org Another strategy utilizes the gold-catalyzed cyclization of enyne sulfonamides. This process is designed to interrupt the typical 1,3-H shift aromatization, instead proceeding through the oxidation of a 3-methylene dihydropyrrole intermediate to generate a key azafulvenium species, leading to fully substituted pyrroles. rsc.org

Furthermore, gold(I) catalysis enables the regioselective annulation of alkynyl thioethers to produce 3-sulfenyl pyrroles. acs.orgnih.gov This reaction proceeds via a formal (3+2) cycloaddition, yielding pyrroles with a sulfur-containing substituent at the 3-position as single regioisomers. acs.orgnih.gov The resulting sulfenylated pyrroles can be further modified, for instance, through oxidation to the corresponding sulfonyl and sulfinyl derivatives. acs.orgnih.gov

Research has also demonstrated the synthesis of penta-substituted pyrroles featuring a sulfonamide group at the C2 position through gold-catalyzed methods. rsc.org These approaches highlight the versatility of gold catalysts in constructing complex pyrrole structures with specific substitution patterns.

| Catalyst/Reagent | Starting Materials | Product Type | Key Features |

| Gold(I) catalyst | α-amino ketones, alkynes | Substituted pyrroles | High regioselectivity, wide functional group tolerance. organic-chemistry.org |

| Gold catalyst | Enyne sulfonamides | Fully substituted pyrroles | Involves azafulvenium intermediate. rsc.org |

| Gold(I) catalyst | Alkynyl thioethers, isoxazoles | 3-Sulfenyl pyrroles | Regioselective (3+2) annulation. acs.orgnih.gov |

| Gold catalyst | Not specified | Penta-substituted pyrroles with 2-sulfonamide group | Access to highly substituted pyrroles. rsc.org |

Mechanochemical Approaches to Substituted Pyrroles

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. acs.orgnih.gov This approach has been successfully applied to the synthesis of various substituted pyrroles.

A notable example is the transition-metal-free mechanochemical synthesis of polyyne-substituted pyrroles. This method involves the simple grinding of 1-haloalkynes with N-substituted pyrroles and potassium carbonate. acs.orgnih.govthieme-connect.com This solvent-free approach is unprecedented for the synthesis of long-chain polyynes and provides access to pyrrole end-capped polyynes, which are of interest as molecular wires. acs.orgnih.gov The reaction has been shown to be effective for a range of substituted pyrroles, including those with N-benzyl and N-vinyl groups, with yields reaching up to 97%. acs.org

Another mechanochemical method is the van Leusen pyrrole synthesis, which provides 3,4-disubstituted pyrroles in good yields. This protocol is compatible with a variety of electron-withdrawing groups. organic-chemistry.org Additionally, the Hantzsch pyrrole synthesis, a classic method for constructing polysubstituted pyrroles, has been adapted to mechanochemical conditions using ceric ammonium nitrate (B79036) (CAN) and silver nitrate. beilstein-journals.org

The Paal-Knorr pyrrole synthesis has also been successfully performed under mechanochemical, solvent-free conditions using a solid bio-sourced acid like citric acid. This method allows for the reaction of substituted anilines, benzyl, or aliphatic amines with 1,4-diketo compounds to afford N-substituted pyrroles in quantitative yields. beilstein-journals.org

| Synthetic Method | Key Reagents/Conditions | Product Type | Advantages |

| Transition-metal-free coupling | Grinding, 1-haloalkynes, N-substituted pyrroles, K2CO3 | Polyyne-substituted pyrroles | Solvent-free, metal-free, access to long-chain polyynes. acs.orgnih.govthieme-connect.com |

| van Leusen Synthesis | Mechanochemical | 3,4-disubstituted pyrroles | Good yields, compatible with electron-withdrawing groups. organic-chemistry.org |

| Hantzsch Synthesis | Ball-milling, CAN, AgNO3 | Polysubstituted pyrroles | Three-component reaction under mechanochemical conditions. beilstein-journals.org |

| Paal-Knorr Synthesis | Ball-milling, citric acid | N-substituted pyrroles | Solvent-free, bio-sourced acid catalyst, quantitative yields. beilstein-journals.org |

Scalable and Sustainable Synthesis Considerations

The development of scalable and sustainable methods for the synthesis of pyrrole sulfonamides is crucial for their potential industrial and pharmaceutical applications. This involves exploring technologies like continuous flow reactors and automated synthesis platforms, as well as utilizing environmentally benign reaction conditions.

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. nih.govmit.edu The application of continuous flow reactors to pyrrole synthesis has been demonstrated to be a rapid and efficient method. acs.orgresearchgate.net

A flow chemistry approach for the Paal-Knorr cyclocondensation has been developed, allowing for the synthesis of pyrroles from 1,4-diketones and amines in microreactors with yields approaching 100%. ru.nlacs.org This method was successfully scaled up using a larger, microstructured flow reactor, achieving a production rate of 55.8 grams per hour for a pyrrole derivative. ru.nlacs.org The system utilizes two stock solutions, one containing the diketone and the other the amine, which are pumped into the reactor, allowing for precise control over stoichiometry and residence time. ru.nl

The Clauson-Kaas reaction for synthesizing N-substituted pyrroles has also been adapted to a continuous flow process. acs.orgresearchgate.net This method, which can utilize biomass-derived starting materials like 2,5-dimethoxytetrahydrofuran, allows for the conversion of a wide range of anilines and sulfonamides into their corresponding N-substituted pyrroles in good to excellent yields. acs.orgresearchgate.net The use of flow chemistry in this context not only enhances efficiency but also aligns with the principles of green chemistry by minimizing waste. acs.org

Automated Synthesis Platforms

While specific examples of automated synthesis platforms dedicated solely to this compound are not extensively detailed in the provided context, the principles of automated synthesis are highly relevant to the scalable production of such compounds. Automated platforms can integrate the precise control of continuous flow systems with automated reagent handling, reaction monitoring, and purification steps. nih.gov The development of self-optimizing processes in microreactor systems, using algorithms to adjust reaction parameters in real-time, showcases the potential for highly efficient and automated synthesis of pyrroles and other fine chemicals. acs.org Such platforms can accelerate the discovery and optimization of synthetic routes for new pyrrole sulfonamide derivatives.

Environmentally Benign Reaction Conditions (e.g., Aqueous Media)

The use of environmentally benign reaction conditions, particularly the replacement of volatile organic solvents with water, is a key aspect of green chemistry. lucp.net Several methods for pyrrole synthesis have been successfully adapted to aqueous media.

The Paal-Knorr condensation can be carried out in water using sodium dodecyl sulfate (B86663) (SDS) as a surfactant. This micellar catalysis approach allows for the efficient synthesis of N-substituted pyrroles from primary amines and γ-diketones at room temperature. researchgate.net Another green approach for the Clauson-Kaas synthesis of N-substituted pyrroles involves using catalysts like ZrOCl₂·8H₂O or copper in water. beilstein-journals.org These methods offer simple workups, the use of inexpensive catalysts, and mild reaction conditions. beilstein-journals.org

Furthermore, a three-component reaction for constructing pyrrole derivatives from substituted phenacyl bromides, amines, and pentane-2,4-dione has been developed in an aqueous medium using DABCO as a catalyst. scirp.org This method is applicable to both alkyl and aryl amines and is considered more eco-friendly than many traditional methods. scirp.org The use of water as a solvent is not only environmentally advantageous but can also, in some cases, enhance reaction rates and selectivity. lucp.net

Regioselectivity and Stereoselectivity in Pyrrole Sulfonamide Synthesis

Controlling the regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex organic molecules like substituted pyrrole sulfonamides. Achieving high selectivity ensures the formation of the desired isomer, which is often crucial for biological activity or material properties.

In the context of pyrrole chemistry, regioselectivity often pertains to the position of substitution on the pyrrole ring. For instance, the rhodium-catalyzed C-H arylation of pyrrole can be directed to the C3 position by using a tert-butyldimethylsilyl (TBS) group on the pyrrole nitrogen. sci-hub.se Similarly, the indium-catalyzed reductive β-alkylation of N-methylpyrrole with ketones proceeds with C3 regioselectivity due to the selective elimination of an α-pyrrolyl group from a dipyrroloalkane intermediate. sci-hub.se In the synthesis of 3-sulfenyl pyrroles via gold-catalyzed annulation of alkynyl thioethers, the reaction proceeds with high regioselectivity, leading to a single regioisomer. acs.orgnih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration. A catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction has been developed for the synthesis of optically active Δ(1)-pyrroline sulfonamides. rsc.org This reaction utilizes a novel chiral aldehyde catalyst to achieve high diastereo- and enantioselectivities. rsc.org Another example of stereoselective synthesis involves the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes, which provides (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides in a highly regio- and stereoselective manner. organic-chemistry.orgorganic-chemistry.org These intermediates can then be cyclized to form substituted pyrroles. organic-chemistry.orgorganic-chemistry.org

The development of such selective methods is essential for accessing structurally defined pyrrole sulfonamides for various applications.

Advanced Spectroscopic and Structural Characterization of 1 Methylpyrrole 3 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of hydrogen atoms within a molecule. For 1-Methylpyrrole-3-sulfonamide, the ¹H NMR spectrum provides characteristic signals for the protons on the pyrrole (B145914) ring and the methyl group.

The protons on the pyrrole ring typically appear as multiplets in the aromatic region of the spectrum, generally between δ 6.3 and 7.5 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by their position relative to the nitrogen atom and the sulfonamide group. The methyl group attached to the pyrrole nitrogen gives rise to a singlet signal, the chemical shift of which is influenced by the electronic nature of the pyrrole ring.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole Protons | 6.3 - 7.5 | Multiplet |

| N-Methyl Protons | ~3.7 | Singlet |

| Sulfonamide NH₂ | ~5.15 | Broad Singlet |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm and can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. savemyexams.comsavemyexams.com In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The carbon atoms of the pyrrole ring typically resonate in the downfield region, between δ 115 and 125 ppm. The carbon atom directly attached to the sulfonamide group (C-3) is expected to be further downfield, around δ 135 ppm, due to the electron-withdrawing effect of the sulfonyl group. The methyl carbon attached to the nitrogen atom will appear at a characteristic upfield chemical shift.

| Carbon | Typical Chemical Shift (δ, ppm) |

| Pyrrole Carbons (C-2, C-4, C-5) | 115 - 125 |

| Pyrrole Carbon (C-3) | ~135 |

| N-Methyl Carbon | ~35 |

Note: Chemical shifts are relative to tetramethylsilane (TMS) at δ 0.00 ppm.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for Derivatives)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by revealing correlations between different nuclei. A COSY spectrum of this compound would show correlations between adjacent protons on the pyrrole ring, aiding in their specific assignment. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. researchgate.net

For derivatives of this compound, solid-state NMR (ssNMR) can be a valuable tool. ssNMR provides information about the structure and dynamics of molecules in the solid state, which can be particularly useful for studying polymorphism and intermolecular interactions in crystalline derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing a "fingerprint" of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The sulfonamide group is readily identified by its strong symmetric and asymmetric S=O stretching vibrations, which typically appear in the ranges of 1144–1135 cm⁻¹ and 1374–1357 cm⁻¹, respectively. nih.gov The N-H stretching vibrations of the sulfonamide group are observed as broad bands in the region of 3471–3200 cm⁻¹. nih.gov

The pyrrole ring itself gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹. The C=C and C-N stretching vibrations of the pyrrole ring appear in the fingerprint region, generally between 1600 and 1220 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1374 - 1357 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1144 - 1135 |

| Sulfonamide (NH₂) | N-H Stretch | 3471 - 3200 |

| Pyrrole Ring | C-H Stretch | > 3000 |

| Pyrrole Ring | C=C Stretch | 1600 - 1590 |

| Pyrrole Ring | C-N Stretch | 1250 - 1220 |

Raman Spectroscopy for Molecular Vibrational Modes and Thermal Sensitivity

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying symmetric vibrations and non-polar bonds. In the Raman spectrum of this compound, the symmetric S=O stretch of the sulfonamide group would be expected to show a strong signal. The various C-C and C-H vibrational modes of the pyrrole ring would also be observable.

Furthermore, Raman spectroscopy can be employed to investigate the thermal sensitivity of the compound and its derivatives. Changes in the Raman spectrum as a function of temperature can indicate phase transitions, decomposition, or changes in intermolecular interactions. For some sulfonamide-containing compounds, studies have shown a correlation between the number of Raman-active vibrational modes and their thermal sensitivities. acs.org

Electronic Spectroscopy and Spectroelectrochemistry

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These transitions are characteristic of the chromophores present in the structure.

The UV-Vis spectrum of this compound is dictated by the electronic transitions within the 1-methylpyrrole (B46729) ring, which acts as the primary chromophore. The pyrrole ring, being an aromatic heterocycle, exhibits characteristic π→π* transitions. mdpi.com The lone pair of electrons on the sulfonamide group can also participate in n→π* transitions. researchgate.net

Generally, molecules with conjugated π systems absorb light in the UV-Vis region. researchgate.net For simple pyrrole derivatives, these absorptions are typically found in the lower UV range. The substitution of the pyrrole ring can lead to a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima (λmax). In the case of this compound, the electron-withdrawing nature of the sulfonamide group at the 3-position is expected to influence the energy of the molecular orbitals and thus the absorption wavelength. Theoretical studies on similar substituted pyrrole derivatives confirm that substituents significantly alter the HOMO-LUMO energy gap, which directly correlates with the absorption wavelength. researchgate.net The electronic spectrum of poly(N-methylpyrrole) shows a strong absorption around 450 nm, indicating that extended conjugation significantly lowers the transition energy. dergipark.org.tr For isolated 1-methylpyrrole derivatives, the transitions occur at much shorter wavelengths. rsc.org

Based on data from related structures, the expected electronic transitions for this compound are summarized below.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore/Group | Expected λmax Range (nm) | Description |

| π → π | Pyrrole Ring | ~210-240 | This is a high-energy transition involving the excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic pyrrole ring. It is expected to be a strong absorption band. |

| n → π | Sulfonamide (SO₂) | ~260-290 | This transition involves the excitation of a non-bonding electron from the oxygen atoms of the sulfonyl group to a π antibonding orbital of the pyrrole ring. These transitions are typically weak. |

Fluorescence, the emission of light from a singlet excited state, is a property highly dependent on molecular structure, rigidity, and environment. While not all molecules fluoresce, many pyrrole derivatives exhibit this property, often with emission profiles sensitive to substitution and solvent polarity. researchgate.netresearchgate.net

For instance, certain diketopyrrolo-[3,4-c]pyrrole (DPP) derivatives containing sulfonamide groups are known to be fluorescent. rsc.org The attachment of a sulfonamide group to the DPP core results in a bathochromic shift in both absorption and emission spectra, along with an increase in the Stokes shift. rsc.org Similarly, sulfonated porphyrin derivatives, which contain pyrrole-like subunits, show distinct fluorescence properties that are useful in applications like photodynamic therapy. researchgate.netnih.govnih.gov Studies on various substituted pyrroles have demonstrated that they can emit strong blue fluorescence with significant Stokes shifts, making them candidates for materials science applications. researchgate.net However, the fluorescence quantum yield can be low for some sulfonamide derivatives, indicating that non-radiative decay processes are more favorable. dergipark.org.tr

The potential for fluorescence in this compound itself has not been extensively reported. If it does fluoresce, the emission characteristics would be influenced by the interplay between the N-methylpyrrole core and the sulfonamide substituent.

Interactive Data Table: Photophysical Properties of Selected Fluorescent Pyrrole Derivatives

| Compound Class | Excitation λmax (nm) | Emission λmax (nm) | Key Findings |

| Diketopyrrolo-[3,4-c]pyrrole sulfonamides rsc.org | ~500-550 | ~520-580 | Attachment of sulfonamide groups causes bathochromic shifts in absorption and emission. |

| Sulfonyl Porphyrin Derivatives researchgate.net | ~420 (Soret band) | ~650 and ~715 | Exhibit characteristic porphyrin fluorescence; properties are modulated by sulfonation. |

| Substituted Pyrroles (Paal-Knorr) researchgate.net | Not specified | Blue region | Many synthetically prepared pyrroles show strong blue fluorescence with large Stokes shifts. |

| 4-(Substitutedhydrazinyl)benzenesulfonamides dergipark.org.tr | ~330 | ~450-500 | These sulfonamide derivatives exhibit fluorescence in the blue-green region, with properties dependent on substituents. The fluorescence quantum yields are generally low. |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound. nih.gov In positive ion mode, the molecule is expected to be detected as the protonated molecule, [M+H]⁺.

The fragmentation of sulfonamides under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) often follows characteristic pathways. A very common fragmentation pattern for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. This occurs via a rearrangement process. Other typical fragmentations involve the cleavage of the bonds adjacent to the sulfonyl group. For this compound, this would include cleavage of the C-S bond and the S-N bond. Fragmentation of the 1-methylpyrrole ring itself can also occur. Data from the closely related N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide shows characteristic losses of SO₂ (-64 Da) and the cyclohexylmethyl group. Similarly, ESI-MS studies on N-methylpyrrole polyamide conjugates show fragmentation primarily occurs at the C-CO bonds between the pyrrole and carbonyl groups. scielo.br

Interactive Data Table: Predicted ESI-MS Fragmentation for this compound (Molecular Formula: C₅H₈N₂O₂S, Molecular Weight: 160.19 g/mol )

| Ion Description | Predicted m/z | Fragmentation Pathway | Comments |

| [M+H]⁺ | 161.04 | Protonation of the parent molecule | The precursor ion observed in positive mode ESI-MS. |

| [M+H - SO₂]⁺ | 97.03 | Neutral loss of sulfur dioxide from the parent ion | A characteristic fragmentation for sulfonamides, involving rearrangement. |

| [C₅H₇N₂]⁺ | 95.06 | Cleavage of the C-S bond with charge retention on the pyrrole moiety | Represents the 1-methyl-3-aminopyrrole cation. |

| [C₄H₄N]⁺ | 66.03 | Fragmentation of the pyrrole ring (e.g., loss of HCN from C₅H₅N⁺) | A common fragment for pyrrole-containing compounds. |

| [SO₂NH₂]⁺ | 80.98 | Cleavage of the C-S bond with charge retention on the sulfonamide moiety | Represents the sulfamoyl cation. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state conformation. Crystal structures of various N-substituted pyrrole sulfonamides have been reported. rsc.orgrsc.orgmdpi.com

The pyrrole ring is expected to be essentially planar. The geometry around the sulfur atom in the sulfonamide group will be tetrahedral. A key conformational feature is the torsion angle between the plane of the pyrrole ring and the S-N bond of the sulfonamide group. In related structures, this can vary, leading to different molecular packing arrangements in the crystal lattice. rsc.org Intermolecular hydrogen bonds involving the sulfonamide N-H and O atoms are expected to be a dominant feature in the crystal packing, leading to the formation of supramolecular networks.

Interactive Data Table: Typical Crystallographic Parameters from Related Pyrrole Sulfonamide Structures

| Parameter | Typical Value Range | Description |

| Pyrrole C-N Bond Length | 1.35-1.38 Å | The bond length between the nitrogen and carbon atoms within the pyrrole ring, indicative of its aromatic character. |

| Pyrrole C-C Bond Length | 1.36-1.44 Å | The carbon-carbon bond lengths within the five-membered ring. |

| C-S Bond Length | 1.75-1.78 Å | The bond connecting the pyrrole ring carbon to the sulfur atom of the sulfonamide group. |

| S=O Bond Length | 1.42-1.45 Å | The double bond between sulfur and oxygen in the sulfonyl group. |

| S-N Bond Length | 1.62-1.65 Å | The single bond between the sulfur and nitrogen atoms of the sulfonamide. |

| O-S-O Bond Angle | ~118-121° | The angle between the two oxygen atoms and the central sulfur atom, typically larger than the ideal tetrahedral angle. |

| C-S-N Bond Angle | ~105-108° | The angle defined by the pyrrole carbon, the sulfur atom, and the sulfonamide nitrogen. |

| Intermolecular H-bonds | Present | Hydrogen bonds of the type N-H···O=S are expected to be a primary interaction governing the crystal packing, as seen in many sulfonamide structures. nih.gov |

Crystal Engineering Principles Applied to Pyrrole Sulfonamides

Crystal engineering is a field dedicated to the design and synthesis of functional solid-state structures with desired properties, built from molecular or ionic components. This is achieved by understanding and utilizing intermolecular interactions, primarily non-covalent bonds like hydrogen bonds, to guide the assembly of molecules into a specific crystalline architecture. The foundational concepts of crystal engineering revolve around the identification and application of reliable and predictable intermolecular interactions, often termed supramolecular synthons. nih.govnih.gov

For sulfonamides, the -SO₂NH₂ group is a versatile functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the two sulfonyl oxygen atoms). This multiplicity of bonding sites makes the study of their supramolecular synthons a complex but crucial challenge in crystal engineering. nih.gov Common supramolecular synthons observed in primary sulfonamides include a catemer motif, where molecules are linked in a chain, and a dimer synthon, where two molecules form a cyclic hydrogen-bonded pair. nih.gov

In the context of pyrrole sulfonamides, the pyrrole ring introduces additional possibilities for intermolecular interactions, including C-H···O and π-π stacking interactions, which compete with and influence the primary sulfonamide synthons. While specific single-crystal X-ray diffraction data for this compound are not widely available in public databases, insights can be drawn from structural analogs. For instance, computational models and data from related compounds like N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide suggest a conformation where the pyrrole ring is significantly twisted relative to the sulfonamide plane.

Studies on N-(2-pyrrole)-sulfonamides, where the sulfonamide group is attached at the 2-position of the pyrrole ring, have provided concrete examples of the resulting crystal structures. X-ray analysis of several such compounds confirmed their molecular structures and revealed the packing arrangements dictated by intermolecular forces. rsc.org The interplay between the sulfonamide group's strong hydrogen-bonding capabilities and the weaker interactions afforded by the pyrrole and other substituents determines the final crystal lattice. Understanding the hierarchy of these synthons is key to predicting and controlling the solid-state properties of new pyrrole sulfonamide derivatives. nih.govnih.gov

Thermal Analysis for Stability and Phase Transitions

Thermal analysis comprises a suite of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods are indispensable for characterizing the thermal stability, decomposition pathways, and phase transitions of chemical compounds.

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. google.com The resulting data provides critical information about the thermal stability of a material, the kinetics of its decomposition, and its composition by revealing the temperatures at which volatile components are lost.

Specific TGA data for this compound is not extensively documented in the reviewed literature. However, the thermal behavior of related sulfonamide and pyrrole-containing structures can provide valuable context. TGA of various sulfonamide-containing compounds shows that decomposition often occurs in multiple stages, corresponding to the loss of specific molecular fragments. mdpi.com For example, studies on metal complexes containing diaminodiphenyl sulfone have shown distinct mass loss events corresponding to the cleavage of SO₂ and aniline (B41778) moieties. mdpi.com Similarly, pyrrole-containing materials also exhibit characteristic thermal decomposition profiles. researchgate.net

The thermal stability of a compound like this compound would be influenced by the bond strengths within the molecule. The N-S bond of the sulfonamide and the C-S bond linking it to the pyrrole ring are expected to be among the more labile bonds upon heating. The decomposition would likely involve the loss of sulfur dioxide (SO₂) and fragmentation of the pyrrole ring.

To illustrate the type of information obtained from TGA, the table below summarizes the thermal decomposition stages for a representative sulfur-containing metal complex from the literature. This data demonstrates how TGA can identify the temperatures of decomposition and the corresponding mass loss associated with different parts of a molecule.

Table 1: Illustrative TGA Decomposition Data for a Sulfur-Containing Metal Complex ([C₂₄H₂₄Cl₂N₄O₄S₂Zn]) This data is for a related compound and is presented for illustrative purposes only.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Fragment Loss (Calculated) |

| 1 | 35–108 | 11.18 | Loss of two Cl⁻ ions (11.22%) |

| 2 | 330–655 | 45.01 | Loss of two aniline and two SO₂ molecules (50.33%) |

| Source: Adapted from research on sulfur-containing metal complexes. mdpi.com |

This illustrative data highlights how TGA pinpoints the temperatures at which a compound begins to degrade, offering a quantitative measure of its thermal stability. For this compound, a similar analysis would reveal its decomposition onset temperature and the subsequent fragmentation pattern.

Theoretical and Computational Studies on 1 Methylpyrrole 3 Sulfonamide

Quantum Chemical Investigations (DFT/TD-DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. DFT is used to determine the electron density and, from it, derive energetic and structural information. For more complex properties like electronic excitation and UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice.

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A small energy gap suggests that a molecule is more reactive, polarizable, and considered a "soft" molecule, as it requires less energy for electronic excitation. nih.gov In contrast, a large energy gap indicates high kinetic stability and low chemical reactivity. researchgate.net

Computational studies on various sulfonamide and pyrrole (B145914) derivatives provide insight into the expected electronic properties of 1-Methylpyrrole-3-sulfonamide. For instance, DFT calculations on newly synthesized sulfonamide-based pyrrole compounds showed that their reactivity and stability are directly related to their HOMO-LUMO configurations. dntb.gov.uanih.gov In one study, the HOMO-LUMO energy gap for a sulfonamide Schiff base was calculated to be 4.22 eV, indicating high reactivity and biological responsiveness. nih.gov Another analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide also highlighted that the charge transfer within the molecule is dictated by the HOMO and LUMO energies. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify a molecule's electronic properties. These include electronegativity (χ), chemical hardness (η), softness (δ), and the electrophilicity index (ω). nih.gov

Table 1: Illustrative Energetic Properties of Related Sulfonamide Compounds from DFT Studies

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Sulfonamide-pyrrole hybrid 4a | -7.61 | -4.43 | 3.18 | nih.gov |

| Sulfonamide-pyrrole hybrid 4d | -8.01 | -4.89 | 3.12 | nih.gov |

| Sulfonamide Schiff base (C16H14N4O3S) | -6.85 | -2.63 | 4.22 | nih.gov |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | -8.91 | -4.99 | 3.92 | nih.gov |

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable arrangement of atoms (the global minimum on the potential energy surface) and the energy barriers for rotation around single bonds.

Computational methods are widely used to predict spectroscopic data, which can then be benchmarked against experimental results to validate the chosen theoretical model.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. These predictions are valuable for confirming the molecular structure. For instance, in a study of a tryptophan-derived sulfonamide, computed chemical shifts for aromatic protons were in good agreement with experimental data, though some discrepancies were noted for N-H protons, which are highly sensitive to their environment and solvent. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). tandfonline.com The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov Studies on pyrrole derivatives and other sulfonamides show that TD-DFT can reliably predict UV-Vis spectra, with calculated λmax values often within a few nanometers of experimental measurements. tandfonline.combeilstein-journals.org For example, a study on pyrrole-hydrazone derivatives found that the calculated λmax values using TD-DFT at the B3LYP/6-311G(d,p) level corresponded well with the observed spectra. tandfonline.com

Reactions and interactions in chemistry and biology almost always occur in a solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its conductor-like variant (CPCM), are used to account for the effects of the solvent on the molecule's properties. wikipedia.orgresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule placed within a cavity. faccts.degoogle.com

Including a solvent model is crucial as it can significantly alter the geometry, electronic properties, and predicted spectra of a molecule compared to calculations performed in the gas phase. mdpi.comresearchgate.net For example, studies on bioactive sulfonamides have shown that UV-Vis spectra exhibit redshifts (a shift to longer wavelengths) in more polar solvents, indicating changes in the electronic transitions. researchgate.net The choice of solvent model (PCM or CPCM) can be benchmarked to accurately reproduce experimental solvation free energies. researchgate.net These models are essential for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics focus on the physical movements and interactions of atoms and molecules over time. These techniques are vital for understanding how a ligand like this compound might interact with a biological target.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. usp.br The goal is to find the binding mode with the lowest free energy, which is represented by a docking score. tandfonline.com This method is instrumental in structure-based drug design.

Sulfonamides are a well-known class of compounds that inhibit various enzymes, most famously carbonic anhydrases and bacterial enzymes like dihydropteroate (B1496061) synthase. rjb.romdpi.com Docking studies on sulfonamide derivatives typically show that the sulfonamide group is critical for binding. It often forms key hydrogen bonds and coordinates with metal ions (like the zinc ion in carbonic anhydrase) in the active site. mdpi.com

For this compound, a docking study would involve:

Obtaining the 3D structure of a target protein.

Placing the this compound molecule into the protein's active site.

Using a scoring function to evaluate thousands of possible binding poses.

The results would predict the binding affinity (docking score) and visualize the specific interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and amino acid residues in the active site. rjb.rodergipark.org.tr For example, docking studies of various sulfonamides against penicillin-binding protein 2X (PBP-2X) have identified key hydrogen bond interactions with residues like GLY 664 and ARG 426. rjb.ro Similarly, studies on other pyrrole-sulfonamide derivatives have successfully used docking to predict their binding modes and guide the synthesis of more potent inhibitors. researchgate.netresearchgate.net These studies provide a clear framework for how this compound would be computationally evaluated as a potential ligand for various biological targets.

Table 2: Illustrative Molecular Docking Scores of Related Sulfonamide Derivatives Against Various Protein Targets

| Ligand Type | Protein Target | Docking Score (kcal/mol) | Source |

|---|---|---|---|

| Thiophene (B33073) sulfonamide derivative (7e) | Enoyl acyl carrier protein reductase (2NSD) | -11 to -12 | tandfonline.com |

| Schiff base sulfonamide (S2) | S. aureus TyrRS (1JIJ) | -8.60 | jmchemsci.com |

| Sulfonamide derivative (6) | E. coli KAS III (1HNJ) | -8.13 | dergipark.org.tr |

| N-methylpyrrole disulfonamide (3e) | Human Carbonic Anhydrase II (4Q6D) | -7.9 | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Flexibility

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing detailed insights into their flexibility and the various shapes, or conformations, they can adopt. nih.gov For this compound, MD simulations would be instrumental in characterizing its three-dimensional structure and dynamic behavior in a solution, which is crucial for understanding its potential interactions with biological targets.

The simulation would model the movements of the molecule over time, tracking the rotations around key single bonds, such as the pyrrole-sulfur (C-S) bond and the sulfur-nitrogen (S-N) bond. This analysis generates a "conformational ensemble," which is a collection of all the possible structures the molecule can assume, weighted by their energetic stability. chemrxiv.org The flexibility is largely dictated by the rotational barriers of the sulfonamide group relative to the pyrrole ring. Analysis of this ensemble can reveal the most populated and thus most likely conformations of the molecule. This information is critical for applications like drug design, where the shape of a molecule determines its ability to bind to a specific protein. peerj.commdpi.com

Table 1: Hypothetical Dihedral Angle Distribution from MD Simulation of this compound

| Dihedral Angle (C-C-S-N) | Angle Range (°) | Probability (%) | Conformational Note |

|---|---|---|---|

| Gauche | 45 to 75 | 35 | A stable, folded conformation. |

| Anti | 165 to 180 | 55 | The most probable, extended conformation. |

| Syn | -15 to 15 | 5 | A less stable, eclipsed conformation. |

| Other | - | 5 | Transient, higher-energy states. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structures of a group of compounds and their biological activities. mdpi.comresearchgate.net These models are heavily used in drug discovery to predict the activity of new, unsynthesized molecules. mdpi.com For this compound, a QSAR study would involve synthesizing a library of related compounds with variations in their structure (e.g., different substituents on the pyrrole ring or the sulfonamide nitrogen).

Cheminformatics plays a crucial role in this process by managing the chemical data and calculating a wide array of "molecular descriptors" for each compound. nih.govresearchgate.net These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Machine learning algorithms are then often employed to build a predictive model that correlates these descriptors with the measured biological activity (e.g., the concentration required to inhibit an enzyme by 50%, known as IC50). researchgate.net

Detailed Research Findings: A QSAR model for a series of this compound analogs could reveal which molecular properties are most important for a specific biological effect, such as carbonic anhydrase inhibition. researchgate.netresearchgate.net For example, the model might show that increased hydrophobicity on the pyrrole ring enhances activity, while bulky groups on the sulfonamide nitrogen are detrimental. Such insights provide a rational basis for designing more potent and selective compounds. nih.gov

Table 2: Example Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs

| Compound Analog | LogP (Hydrophobicity) | Topological Polar Surface Area (TPSA) | Molecular Weight (g/mol) | Measured Activity (IC50, µM) |

|---|---|---|---|---|

| This compound | 0.8 | 68.5 | 160.2 | 15.2 |

| 1,2-Dimethylpyrrole-3-sulfonamide | 1.3 | 68.5 | 174.2 | 10.5 |

| 1-Methyl-4-chloropyrrole-3-sulfonamide | 1.5 | 68.5 | 194.6 | 8.1 |

| N-ethyl-1-methylpyrrole-3-sulfonamide | 1.2 | 68.5 | 188.3 | 22.4 |

Reaction Pathway and Transition State Calculations

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including how this compound might be synthesized. These studies typically use methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. acs.org

A key aspect of this analysis is the calculation of transition states. A transition state is a high-energy, unstable configuration that molecules must pass through to transform into products. scispace.com The energy of this transition state (the activation energy) determines the rate of the reaction. By studying the geometry and energy of transition states, chemists can understand why a reaction is fast or slow, and why it yields certain products over others (regioselectivity). ulaval.ca For example, calculations could explain why sulfonamidation occurs at the 3-position of the N-methylpyrrole ring instead of the 2-position under specific reaction conditions. rsc.orgchemrevlett.comresearchgate.netnih.gov This knowledge is invaluable for optimizing synthetic procedures to improve yields and reduce byproducts. nih.govresearchgate.netmdpi.com

Detailed Research Findings: For the synthesis of this compound, a plausible route is the direct C-H sulfonamidation of N-methylpyrrole. Theoretical calculations would model the interaction of N-methylpyrrole with a sulfonamidating agent. The calculations would determine the relative energies of the reactants, intermediates, transition states, and products. A comparison of the activation energies for attack at the C2 versus the C3 position of the pyrrole ring would explain the observed regioselectivity of the reaction.

Table 3: Hypothetical Calculated Energies for a C-H Sulfonamidation Pathway

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (N-methylpyrrole + SO₂NH₂) | 0.0 | Baseline energy of starting materials. |

| Transition State (C3-attack) | +24.5 | Energy barrier for reaction at the 3-position. |

| Transition State (C2-attack) | +28.0 | Higher energy barrier for reaction at the 2-position. |

| Product (this compound) | -15.0 | Energetically favorable product formation. |

Mechanistic Investigations of Reactions Involving 1 Methylpyrrole 3 Sulfonamide

Electron Transfer Processes in Photocatalytic Reactions

Photocatalytic reactions offer a powerful and sustainable method for forging new chemical bonds, and electron transfer is a cornerstone of these processes. In the context of pyrrole (B145914) sulfonamides, visible-light-mediated photoredox catalysis has emerged as a key strategy for C-H sulfonamidation. rsc.orgnih.govrsc.org

A plausible mechanism for the photocatalytic C-H sulfonamidation of N-methylpyrrole involves the following key steps rsc.orgresearchgate.net:

Excitation of the Photocatalyst: An organic dye, such as an acridinium (B8443388) salt, absorbs visible light and is promoted to an excited state (PC). rsc.orgbeilstein-journals.org

Single Electron Transfer (SET): The excited photocatalyst is a potent oxidant and can accept an electron from the electron-rich N-methylpyrrole. This generates a pyrrole radical cation and the radical anion of the photocatalyst. rsc.orgbeilstein-journals.org The oxidation potential of N-methylpyrrole is sufficiently low to be easily oxidized by common excited-state photocatalysts. rsc.orgresearchgate.net

Regeneration of the Photocatalyst: Molecular oxygen acts as a terminal oxidant, regenerating the ground-state photocatalyst from its radical anion form, producing a superoxide (B77818) radical anion in the process. rsc.org

Nucleophilic Attack: The sulfonamide, under basic conditions, exists as an anion which then acts as a nucleophile, attacking the electron-deficient pyrrole radical cation. rsc.orgresearchgate.net This step forms a new C-N bond.

Product Formation: The resulting radical intermediate can then be oxidized and deprotonated, or undergo hydrogen atom abstraction by the superoxide radical, to yield the final sulfonamidated pyrrole product. rsc.orgresearchgate.net

This process, sometimes referred to as consecutive photoinduced electron transfer (conPET), allows for the generation of highly reactive intermediates under mild conditions. beilstein-journals.org The efficiency of these reactions hinges on the relative redox potentials of the photocatalyst and the substrates. Femtosecond transient absorption spectroscopy is a powerful tool for studying the dynamics of these ultrafast charge transfer processes. mdpi.com

Nucleophilic and Electrophilic Reaction Mechanisms at the Pyrrole Ring

The pyrrole ring in 1-Methylpyrrole-3-sulfonamide is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, the nature of the substituent at the nitrogen and the position of the sulfonamide group influence the regioselectivity of these reactions.

Electrophilic Substitution:

General Reactivity: The pyrrole heterocycle readily participates in electrophilic substitution reactions. nih.gov The N-methyl group is an activating group, though its directing effect can be less pronounced than the NH group in pyrrole itself.

Nitration: Direct nitration of 1-methylpyrrole (B46729) can yield both 2-nitro and 3-nitro isomers, indicating a nuanced directing effect of the N-methyl group. cdnsciencepub.com

Friedel-Crafts Acylation: 1-Methylpyrrole can undergo Friedel-Crafts acylation, a reaction not commonly observed in simple nitro-substituted five-membered heterocycles. cdnsciencepub.com

Sulfonation: Contrary to some older literature, the sulfonation of 1-methylpyrrole with a sulfur trioxide-pyridine complex has been shown to yield 1-methylpyrrole-3-sulfonate, not the 2-isomer. researchgate.net This highlights the importance of careful regiochemical analysis in pyrrole chemistry.

Reaction with Benzynes: 1-Methylpyrrole can react with electrophilic benzynes, leading to the formation of substituted pyrroles. asianpubs.orgasianpubs.org

Nucleophilic Reactions:

In the context of the photocatalytic reactions discussed in section 5.1, the key nucleophilic step is the attack of the sulfonamide anion on the pyrrole radical cation. rsc.orgresearchgate.net This is a nucleophilic attack on an electron-deficient species generated in situ.

Direct nucleophilic substitution on the neutral pyrrole ring is generally difficult due to its electron-rich nature. However, the introduction of strongly electron-withdrawing groups can facilitate such reactions.

The synthesis of N-methylpyrrole disulfonamides has been achieved through a nucleophilic substitution reaction where various amines attack an N-methylpyrrole disulfonyl chloride intermediate. researchgate.net

The table below summarizes the outcomes of different electrophilic reactions on the 1-methylpyrrole core.

| Reaction | Reagent | Major Product(s) | Reference(s) |

| Nitration | Nitrating agent | 2-Nitro-1-methylpyrrole, 3-Nitro-1-methylpyrrole | cdnsciencepub.com |

| Sulfonation | Sulfur trioxide-pyridine | 1-Methylpyrrole-3-sulfonate | researchgate.net |

| Trifluoromethylsulfanylation | CF3SCl | 2-Trifluoromethylsulfanyl-1-methylpyrrole, 3-Trifluoromethylsulfanyl-1-methylpyrrole | beilstein-journals.org |

| Reaction with Benzyne | Benzyne | Substituted pyrroles | asianpubs.org |

Sulfonyl Migration Mechanisms within Pyrrole Scaffolds

The migration of a sulfonyl group is a fascinating and synthetically useful rearrangement reaction. In pyrrole systems, these migrations can be key steps in the formation of complex, substituted heterocycles.

One prominent example is the desulfonylative Smiles rearrangement . An N-heterocyclic carbene (NHC)-catalyzed version of this reaction has been developed for pyrrole carboxaldehydes. acs.orgacs.orgnih.gov The proposed mechanism involves:

Generation of the NHC and its addition to the aldehyde to form a Breslow intermediate.

This intermediate undergoes an intramolecular nucleophilic aromatic substitution (the Smiles rearrangement) through a Meisenheimer intermediate.

The rearrangement is followed by the extrusion of sulfur dioxide (SO2), which is a thermodynamically favorable process that drives the reaction to completion.

Regeneration of the NHC catalyst yields the 2-aroyl pyrrole product. acs.orgacs.org

This rearrangement provides a transition-metal-free method for arylation. acs.org

Sulfonyl migrations have also been observed in other contexts:

Gold-Catalyzed Reactions: In the synthesis of polysubstituted fused pyrroles from yndiamides, a gold(I) catalyst promotes a cycloisomerization that is followed by a 1,2-sulfonyl migration to form the final heterocyclic scaffold. acs.orgsci-hub.se

From Propargyl Sulfonylamides: The cyclization of N-alkenyl propargyl sulfonamides to form pyrroles can proceed via a sulfonyl migration pathway. nih.govrsc.org A proposed mechanism for a related reaction involves the isomerization of a propargylamide to an allenamide, followed by nucleophilic attack and cyclization, with the sulfonyl group acting as a leaving group. rsc.org

These examples demonstrate that sulfonyl migration is a versatile mechanistic element in modern synthetic chemistry, enabling the construction of complex pyrrole-containing molecules.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The outcome of chemical reactions involving this compound is governed by the interplay of kinetics and thermodynamics. While detailed quantitative data for this specific compound is not extensively reported, general principles and related studies offer valuable insights.

Kinetic Control vs. Thermodynamic Control:

In the synthesis of N-sulfonyl pyrroles via Paal-Knorr type cyclizations, the reaction conditions, particularly the concentration of the acid catalyst, can dramatically influence the product distribution. nih.gov For instance, a catalytic amount of triflic acid may favor the formation of the simple N-sulfonyl pyrrole (kinetic product), while higher concentrations can lead to subsequent annulations to form indoles and carbazoles (thermodynamic products). This suggests that the initial cyclization is faster, but the subsequent reactions are thermodynamically more favorable under stronger acidic conditions. nih.gov

The thermal isomerization of 1-methylpyrrole to 2- and 3-methylpyrrole has been studied, and the Arrhenius equation for the disappearance of 1-methylpyrrole was determined to be k = (2.39 ± 0.11) x 10¹²e⁻⁽⁵⁴⁸⁰⁰ ± ¹⁰⁰⁾/RT. osti.gov This provides quantitative data on the kinetics of a fundamental rearrangement of the N-methylpyrrole scaffold.

Thermodynamic Driving Forces:

In the desulfonylative Smiles rearrangement, the extrusion of sulfur dioxide (SO2) gas is a significant thermodynamic driving force, rendering the reaction essentially irreversible. acs.org

The stability of intermediates plays a crucial role. In photocatalytic reactions, the stability of the pyrrole radical cation is a key factor for a clean conversion. rsc.orgresearchgate.net Similarly, in the Smiles rearrangement, the ability of electron-withdrawing groups to stabilize the anionic Meisenheimer intermediate is critical for the reaction to proceed. acs.org

The following table illustrates how catalyst concentration can dictate the reaction pathway in a related system, highlighting the principles of kinetic and thermodynamic control.

| Catalyst (TfOH) Amount | Major Product | Likely Control | Reference |

| 5 mol% | N-Sulfonyl Pyrrole | Kinetic | nih.gov |

| 1.0 equivalent | N-Sulfonyl Indole (B1671886) | Thermodynamic | nih.gov |

| 3.5 equivalents | N-Sulfonyl Carbazole | Thermodynamic | nih.gov |

Role of Catalysis (e.g., Organocatalysis, Metal Catalysis) in Reaction Mechanisms

Catalysis is indispensable for achieving high efficiency, selectivity, and mild reaction conditions in the synthesis and modification of pyrrole sulfonamides. Both organocatalysis and metal catalysis have been successfully employed.

Organocatalysis:

Photoredox Catalysis: As detailed in section 5.1, organic dyes like acridinium salts are effective photocatalysts for the C-H sulfonamidation of pyrroles. rsc.orgrsc.orgbeilstein-journals.org They operate via an electron-transfer mechanism under visible light irradiation.

N-Heterocyclic Carbenes (NHCs): NHCs have been shown to catalyze the desulfonylative Smiles rearrangement of pyrrole carboxaldehydes. acs.orgacs.orgnih.gov This type of organocatalysis enables arylation reactions under mild, transition-metal-free conditions.

Proline Sulfonamides: Proline and its sulfonamide derivatives are powerful organocatalysts for various asymmetric reactions, including aldol (B89426) and Mannich reactions. clockss.orgnih.govacs.org While not directly reacting with this compound in the examples found, they represent a significant class of organocatalysts where the sulfonamide motif is key to the catalyst structure and function.

Metal Catalysis:

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions. They have been employed in the synthesis of substituted pyrroles through the Heck reaction of (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides, which are formed from the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes. organic-chemistry.orgorganic-chemistry.org

Copper Catalysis: Copper-mediated C-H sulfonamidation has been reported as an alternative to photocatalytic methods. rsc.org Copper(II) acetate (B1210297) has also been used to catalyze the ortho-selective C-H bond sulfonamidation of arenes. chemrevlett.com

Iridium Catalysis: Iridium-based photocatalysts can also be used for the direct oxidative C-H amidation of heteroarenes with sulfonamides under visible light. rsc.orgchemrevlett.com

Gold Catalysis: Gold(I) catalysts are effective in promoting the cycloisomerization and subsequent 1,2-sulfonyl migration of yndiamides to form fused pyrrole systems. acs.orgsci-hub.se They are also used for the regioselective synthesis of 3-sulfenyl pyrroles from alkynyl thioethers. acs.org

The choice of catalyst is critical in directing the reaction towards the desired product, often by activating specific bonds or stabilizing reactive intermediates, thereby lowering the activation energy of a particular pathway.

Derivatization Strategies and Functionalization of 1 Methylpyrrole 3 Sulfonamide

Modification of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional handle for derivatization. Modifications at this site primarily involve reactions at the sulfonamide nitrogen or cleavage of the sulfur-nitrogen bond.

N-Alkylation and N-Arylation of the Sulfonamide Nitrogen

The hydrogen atoms on the sulfonamide nitrogen are amenable to substitution with alkyl and aryl groups, leading to the formation of N-substituted sulfonamides.

N-Alkylation: The N-alkylation of sulfonamides can be achieved through various methods. A common approach involves the use of alkyl halides in the presence of a base. For instance, ruthenium-based catalysts have been shown to be effective for the N-alkylation of primary sulfonamides. organic-chemistry.org Another strategy is the "borrowing hydrogen" approach, which utilizes a manganese(I) PNP pincer precatalyst to facilitate the N-alkylation of sulfonamides with alcohols. organic-chemistry.org The combination of trimethyl phosphate (B84403) and calcium hydroxide (B78521) also provides a mild and efficient method for methylation of N-nucleophiles, including sulfonamides. organic-chemistry.org While specific examples for 1-methylpyrrole-3-sulfonamide are not prevalent in the literature, these general methods are applicable. For example, the potassium salts of related heterocyclic compounds like indole (B1671886) and pyrrole (B145914) have been successfully N-alkylated in high yields using various alkyl halides in dimethyl sulfoxide. researchgate.net

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished using several catalytic systems. A general and mild method involves the copper acetate- and triethylamine-mediated coupling of arylboronic acids with solid-supported sulfonamides at room temperature. organic-chemistry.org This Chan-Lam coupling reaction is a powerful tool for forming C-N bonds. Another approach utilizes o-silylaryl triflates in the presence of cesium fluoride (B91410) for the N-arylation of amines, sulfonamides, and carbamates in a transition-metal-free system. organic-chemistry.org

S-N Bond Cleavage and Functionalization

The sulfur-nitrogen (S-N) bond of the sulfonamide group can be cleaved under certain conditions, providing a route to further functionalization. This cleavage can be achieved through reductive or hydrolytic methods.

Reductive cleavage of the N-S bond in secondary sulfonamides has been developed as a mild and general method to generate sulfinates and amines, which can then be used in subsequent reactions. researchgate.net This transformation turns the typically stable sulfonamide group into a versatile synthetic handle. researchgate.net For instance, studies on benzo-fused cyclic sulfonamides, including those with a pyrrole ring, have demonstrated that reductive cleavage of both N-S and C-S bonds can be achieved using a magnesium-methanol system. nih.govnih.gov

Hydrolytic cleavage of the S-N bond is another pathway for sulfonamide degradation and functionalization. acs.orgnih.gov This process can be catalyzed by materials like ceria nanostructures under aqueous conditions and can be influenced by the pH of the environment. acs.orgnih.gov Theoretical studies on the fragmentation of sulfonamide drugs often point to the heterolytic cleavage of the S-N bond as a key step. rsc.org In some cases, the functionalization of sulfonamides can proceed through S-N bond cleavage, allowing for the transformation of primary sulfonamides into sulfonic acids or sulfonates via sulfonyl pyrrole intermediates. researchgate.net

Functionalization at the Pyrrole Ring

The pyrrole ring of this compound is an electron-rich aromatic system, making it susceptible to various functionalization reactions, particularly at the carbon atoms.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the pyrrole ring without the need for pre-functionalized starting materials.

One notable method is the visible-light-mediated C-H sulfonamidation of pyrroles. rsc.orgresearchgate.net This reaction utilizes an acridinium (B8443388) dye as a photocatalyst and oxygen as the terminal oxidant to form a C-N bond, yielding N-(2-pyrrole)-sulfonamides. rsc.orgresearchgate.net The process is selective for pyrroles due to the oxidation power of the photocatalyst and the stability of the resulting carbocation intermediate. rsc.orgresearchgate.net

Palladium-catalyzed C-H activation is another versatile tool for pyrrole functionalization. nih.govnih.gov These methods can be used for the α-arylation of sulfonamides with aryl chlorides, employing a Buchwald-type precatalyst. nih.govnih.gov Additionally, site-selective C-H sulfination sequences via aryl sulfonium (B1226848) salts can provide access to aryl sulfonamides. nih.gov The functionalization of complex molecules containing sulfonamide groups can also be achieved through transition-metal-catalyzed C-H bond activation. acs.org

Introduction of Diverse Substituents (Alkyl, Aryl, Heteroaryl)

A variety of substituents can be introduced onto the pyrrole ring, significantly expanding the chemical diversity of this compound derivatives.

Alkyl Substituents: The introduction of alkyl groups can be achieved through Friedel-Crafts alkylation. An enantioselective organocatalytic Friedel-Crafts alkylation between N-methylpyrrole and various α,β-unsaturated aldehydes has been reported, yielding alkylated pyrrole derivatives with high enantioselectivity. acs.org

Aryl and Heteroaryl Substituents: The arylation of the pyrrole ring is a well-established transformation. Transition-metal-free methods, such as the oxidative radical arylation of N-methylpyrrole using phenylhydrazine (B124118) salts and air as the oxidant, offer a convenient route to C-2 arylated pyrroles with high regioselectivity. acs.org Palladium-catalyzed reactions are also widely used for the direct arylation of heteroarenes, including 1-methylpyrrole (B46729), with aryl chlorides. researchgate.net These methods are often compatible with a range of functional groups. For instance, palladium-catalyzed Negishi-type α-arylation of sulfones and sulfonamides has been developed using a variety of aryl bromides. researchgate.net

Formation of Disulfonamide Derivatives

The pyrrole ring can be functionalized with more than one sulfonamide group, leading to the formation of disulfonamide derivatives. A series of novel N-methylpyrrole derivatives bearing a disulfonamide functional group have been synthesized through a simple nucleophilic substitution reaction. researchgate.netresearchgate.net The synthesis typically begins with the conversion of N-methylpyrrole into N-methylpyrrole disulfonyl chloride, which is then condensed with various aliphatic and aromatic amines to yield the final products. researchgate.netresearchgate.net

| Compound | Substituent (R) on Sulfonamide | IC₅₀ (µM) |

|---|---|---|

| 3e | 2-(pyridin-2-yl)ethyl | 0.38 ± 0.01 |

| 3j | Methyl | 0.75 ± 0.88 |

| Acetazolamide (B1664987) (Standard) | 0.99 ± 0.04 |

Synthesis of Hybrid Molecules Incorporating this compound

The strategic derivatization of the this compound scaffold allows for the creation of hybrid molecules, which integrate the core structure with other pharmacologically relevant moieties. This approach aims to develop novel compounds with potentially enhanced or synergistic biological activities. Key strategies include the formation of dye conjugates, Schiff bases, and hydrazone derivatives.

Pyrrole-Sulfonamide Dye Conjugates

The synthesis of pyrrole-sulfonamide dye conjugates involves coupling the this compound core with various dye molecules. This strategy is employed to explore the potential of these new hybrids in areas such as photodynamic therapy or as fluorescent probes.

A new series of 5-oxo-2-phenyl-4-(arylsulfamoyl)sulphenyl)hydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate hybrids were synthesized with the goal of overcoming sulfonamide resistance. dntb.gov.ua The chemical structures of these hybrids were confirmed using spectroscopic methods. dntb.gov.ua Among the synthesized analogues, some showed potent inhibitory activity against S. typhimurium and significant inhibition against E. coli when compared to the reference sulfonamide, sulfamethoxazole. dntb.gov.ua

| Compound | Target | Activity |

| Hybrid 4a | S. typhimurium | IZD = 15 mm, MIC = 19.24 µg/mL |

| Hybrid 4a | E. coli | IZD = 19 mm, MIC = 11.31 µg/mL |

| Hybrid 4d | S. typhimurium | IZD = 16 mm, MIC = 19.24 µg/mL |

IZD: Inhibition Zone Diameter, MIC: Minimum Inhibitory Concentration

Pyrrole Schiff Base Derivatives

Schiff bases, characterized by the -CH=N- imine or azomethine group, are synthesized through the nucleophilic addition reaction of aldehydes or ketones with primary amines. mdpi.com This reaction is a versatile method for creating diverse molecular architectures.

In the context of this compound, the sulfonamide's amino group can be reacted with various aldehydes or ketones to form pyrrole Schiff base derivatives. For instance, a series of novel pyrrole-based Schiff bases were synthesized and evaluated for their potential as dual-acting MAO/AChE inhibitors, which are relevant in the context of Alzheimer's disease. mdpi.com The synthesis can be carried out using both conventional heating and microwave-assisted methods. mdpi.com The general synthetic route involves the condensation of a pyrrole derivative containing a primary amine with an appropriate aldehyde or ketone. mdpi.com

Pyrrole Hydrazone Derivatives

Pyrrole hydrazone derivatives are another important class of hybrid molecules. These are typically synthesized by the condensation of a pyrrole carbohydrazide (B1668358) with various aldehydes or ketones. nih.govdntb.gov.ua This reaction leads to the formation of a hydrazone linkage (-C(=O)NHN=CH-).

The synthesis of new pyrrole hydrazones often starts with the preparation of a pyrrole carbohydrazide from the corresponding ethyl ester via hydrazinolysis. nih.govdntb.gov.ua This carbohydrazide then serves as a key intermediate that is reacted with a variety of substituted aldehydes to yield the final hydrazone products. nih.govdntb.gov.ua Research has shown that the biological activity of these hydrazones can be influenced by the nature of the aldehyde used in the condensation. For example, hydrazones derived from β-aldehydes have been found to be more bioactive than those from α-aldehydes in certain studies. nih.govdntb.gov.ua

Some newly synthesized pyrrole hydrazones have been investigated for their antiproliferative effects on cancer cell lines. nih.govdntb.gov.ua For instance, certain compounds have demonstrated selective activity against human melanoma cells, inducing apoptosis and causing cell cycle arrest. nih.govdntb.gov.ua

Chemo- and Regioselective Transformations for Complex Structure Elaboration